2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound featuring a fused triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized by cyclization reactions involving appropriate precursors such as 4-methoxybenzaldehyde and hydrazine derivatives under acidic or basic conditions.
Substitution Reactions: The benzyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. Common reagents include benzyl bromide and 4-methoxyphenylboronic acid, often catalyzed by palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides and boronic acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to alterations in cellular pathways, resulting in therapeutic effects such as apoptosis induction in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
8,9-Bis(4-methoxyphenyl)-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a thienyl group instead of a benzyl group.
2-(4-Methoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar structure with variations in the substituent groups.
Uniqueness
2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of benzyl and methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C28H22N4O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-benzyl-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C28H22N4O3/c1-33-21-12-8-19(9-13-21)24-25-27-30-23(16-18-6-4-3-5-7-18)31-32(27)17-29-28(25)35-26(24)20-10-14-22(34-2)15-11-20/h3-15,17H,16H2,1-2H3 |
InChI Key |
AUAKLPCUGKZVOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CC5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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